molecular formula C21H22N4O5 B10989818 N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide

Cat. No.: B10989818
M. Wt: 410.4 g/mol
InChI Key: RQAKLQADDYJHNQ-UHFFFAOYSA-N
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Description

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is a complex organic compound that features a triazolopyridine moiety linked to a chromanone structure via an ethyl acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine and chromanone intermediates, followed by their coupling through an ethyl acetamide linker. Common reagents and conditions might include:

    Triazolopyridine synthesis: Cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.

    Chromanone synthesis: Aldol condensation followed by cyclization.

    Coupling reaction: Use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the acetamide or chromanone moieties.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like PCC or KMnO4.

    Reduction: Use of reducing agents like NaBH4 or LiAlH4.

    Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and pyridine moieties often demonstrate anticancer properties. For instance, studies on similar compounds have shown significant growth inhibition against various cancer cell lines. The mechanism of action typically involves the disruption of cellular metabolism and induction of apoptosis in cancer cells.

Compound Cell Line Percent Growth Inhibition
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamideOVCAR-885.26%
This compoundSNB-1986.61%

These findings underscore the compound's potential as a lead molecule in anticancer drug development.

Antimicrobial Properties

The triazole-pyridine derivatives have been extensively studied for their antimicrobial activity against various pathogens. The presence of the hydroxylated chroman moiety may enhance the compound's ability to interact with microbial targets. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is essential for optimizing the biological activity of this compound. The presence of specific functional groups such as hydroxyls and amides plays a critical role in enhancing solubility and bioavailability.

Functional Group Effect on Activity
Hydroxyl GroupIncreases solubility; enhances interaction with biological targets
Triazole RingEssential for anticancer and antimicrobial activities
Acetamide MoietyModulates pharmacokinetics and stability

Case Study 1: Anticancer Evaluation

A study conducted on a series of triazole derivatives demonstrated that modifications to the triazole ring significantly affected their anticancer potency. The derivative containing the chroman moiety exhibited superior activity compared to others lacking this feature.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with hydroxyl substitutions showed enhanced inhibition zones compared to their counterparts.

Mechanism of Action

The mechanism of action of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Inhibiting or activating signaling pathways: Leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-1,2,4-triazol-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a triazole and hydroxyphenyl moiety.

    N-(2-(pyridin-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a pyridine and hydroxyphenyl moiety.

Uniqueness

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is unique due to the combination of the triazolopyridine and chromanone structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring and a chroman derivative, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C16H20N4O4\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_4

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine moieties exhibit significant antimicrobial properties. For example, derivatives of triazolo[4,3-a]pyridine have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the chroman moiety may enhance this activity by improving bioavailability and interaction with microbial targets.

Antitumor Activity

Studies have demonstrated that similar compounds exhibit antitumor effects across various cancer cell lines. For instance, a related compound showed GI50 values of 25.1 μM against non-small cell lung cancer cells . The combination of the triazole and chroman structures is hypothesized to synergistically enhance cytotoxicity.

The proposed mechanism involves the inhibition of critical enzymes involved in DNA synthesis and repair. Compounds with triazole groups have been shown to inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death . This mechanism is particularly relevant for the observed antimicrobial activity against resistant strains.

Study 1: Antitubercular Screening

A series of derivatives based on the triazolo-pyridine scaffold were synthesized and screened for their activity against Mycobacterium tuberculosis. Compounds with modifications at the 4-position of the triazole ring displayed enhanced potency, suggesting that structural optimization can lead to more effective antitubercular agents .

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted using human embryonic kidney (HEK-293) cells to assess the safety profile of these compounds. Most tested derivatives exhibited low toxicity levels, indicating a favorable therapeutic index for further development in clinical settings .

Data Tables

Compound IC50 (μM) Target Activity
Compound A1.35Mycobacterium tuberculosisAntimicrobial
Compound B25.1Non-small cell lung cancerAntitumor
Compound C0.06Staphylococcus aureusAntibacterial

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N4O5/c1-21(2)11-15(27)20-14(26)9-13(10-16(20)30-21)29-12-19(28)22-7-6-18-24-23-17-5-3-4-8-25(17)18/h3-5,8-10,26H,6-7,11-12H2,1-2H3,(H,22,28)

InChI Key

RQAKLQADDYJHNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NN=C4N3C=CC=C4)O)C

Origin of Product

United States

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